molecular formula C15H10ClNO4 B6595672 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 388609-31-2

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6595672
CAS No.: 388609-31-2
M. Wt: 303.69 g/mol
InChI Key: BUQCIOLEARCHGT-UHFFFAOYSA-N
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Description

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives It is characterized by the presence of a chloro group, a furylmethyl group, and a carboxamide group attached to a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 2-furylmethylamine.

    Condensation Reaction: The 6-chlorochromone undergoes a condensation reaction with 2-furylmethylamine in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, typically involving heating and the use of a base like sodium hydroxide, to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like methanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s chromene core is utilized in the design of organic semiconductors and light-emitting materials. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

    Biological Studies: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound is used as a precursor in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, which are crucial in regulating inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine
  • 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
  • 6-chloro-N-(2-furylmethyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

Uniqueness

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its chromene core, which imparts unique electronic and structural properties. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent. Its ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry.

Properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO4/c16-10-3-4-13-9(6-10)7-12(15(19)21-13)14(18)17-8-11-2-1-5-20-11/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQCIOLEARCHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170026
Record name 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388609-31-2
Record name 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388609-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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